4-Chloro-N,N-diisopropylpicolinamide
Overview
Description
4-Chloro-N,N-diisopropylpicolinamide is an organic compound with the molecular formula C12H17ClN2O and a molecular weight of 240.73 g/mol It is a derivative of picolinamide, characterized by the presence of a chlorine atom at the fourth position of the pyridine ring and two isopropyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N,N-diisopropylpicolinamide typically involves the acylation of 4-chloropyridine with N,N-diisopropylamine. The reaction is carried out under controlled conditions, often using a suitable solvent such as dichloromethane or tetrahydrofuran, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N,N-diisopropylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the fourth position of the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed:
Substitution Reactions: Various substituted picolinamides.
Oxidation and Reduction Reactions: Oxidized or reduced derivatives of the original compound.
Hydrolysis: 4-Chloropyridine-2-carboxylic acid and N,N-diisopropylamine.
Scientific Research Applications
4-Chloro-N,N-diisopropylpicolinamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a ligand in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-N,N-diisopropylpicolinamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and the diisopropyl groups can influence its binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic benefits .
Comparison with Similar Compounds
- 4-Chloro-N,N-diisopropylbenzamide
- 4-Chloro-N-methyl-N-phenylbenzenesulfonamide
- 4-Chloro-N-ethyl-N-phenylbenzenesulfonamide
Comparison: 4-Chloro-N,N-diisopropylpicolinamide is unique due to the presence of the picolinamide moiety, which imparts distinct chemical and biological properties compared to other similar compoundsIn contrast, similar compounds may have different substituents or structural features that influence their properties and uses .
Properties
IUPAC Name |
4-chloro-N,N-di(propan-2-yl)pyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-8(2)15(9(3)4)12(16)11-7-10(13)5-6-14-11/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNWYVODDVOFPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=NC=CC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461655 | |
Record name | 4-Chloro-N,N-diisopropylpicolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168428-76-0 | |
Record name | 4-Chloro-N,N-diisopropylpicolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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